(4-Amino-2-methoxyphenyl)urea

COX inhibition enzyme selectivity sulfonamide derivatives

(4-Amino-2-methoxyphenyl)urea (CAS 926202-00-8) is a privileged phenylurea scaffold for kinase inhibitor and antimalarial lead optimization. Its 2-methoxy-4-amino substitution pattern yields a distinct electron density profile absent in generic analogs—validated by c-Fms IC₅₀ 2 nM (Ki20227 class) and antiplasmodial IC₅₀ 0.42 µM derivatives. The 4-amino group enables orthogonal amide/sulfonamide coupling while preserving target recognition. Interchanging with regioisomeric or mono-substituted phenylureas risks assay failure and irreproducible results. Procure this exact scaffold to ensure selectivity and data continuity in CSF-1R, SR-BI/ABCA1, 5-HT₁A, or malaria programs.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 926202-00-8
Cat. No. B2656371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-methoxyphenyl)urea
CAS926202-00-8
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)NC(=O)N
InChIInChI=1S/C8H11N3O2/c1-13-7-4-5(9)2-3-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
InChIKeyWRYXNKICHQLRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2-methoxyphenyl)urea (CAS 926202-00-8): Procurement-Relevant Compound Profile and Baseline Characteristics


(4-Amino-2-methoxyphenyl)urea (CAS 926202-00-8) is a phenylurea derivative featuring a 2-methoxy substituent and a 4-amino group on the aromatic ring, with a molecular formula C₈H₁₁N₃O₂ and molecular weight 181.19 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic building block for the construction of more complex pharmacologically active molecules, with reported purity specifications typically ≥95% and recommended storage at 2–8°C under sealed, dry conditions . As a member of the arylurea class, this compound benefits from the urea moiety‘s capacity to form stable hydrogen-bond networks with biological targets, a property foundational to numerous kinase inhibitors and receptor modulators .

Why Generic Substitution of (4-Amino-2-methoxyphenyl)urea Is Scientifically Unsupported


Generic substitution among phenylurea derivatives is precluded by the non-linear and context-dependent impact of even minor structural modifications on biological activity and chemical reactivity. The presence and relative positioning of the 4-amino and 2-methoxy substituents on (4-Amino-2-methoxyphenyl)urea generate a unique electron density distribution that governs both its synthetic derivatization outcomes and its potential interactions with biological targets [1]. This is evidenced by the stark differences in functional activity among closely related analogs: for example, a sulfonamide derivative bearing the 4-amino-2-methoxyphenyl motif exhibits COX-1 inhibition with an IC₅₀ of 20 µM but negligible COX-2 activity (IC₅₀ 100 µM), while other 2-methoxyphenyl-containing ureas demonstrate nanomolar potency against specific kinases (c-Fms IC₅₀ 2 nM) and micromolar activity against cholesterol transporters (SR-BI/ABCA1 IC₅₀ ~55–60 µM) [2][3][4]. Such divergent activity profiles across structural variants confirm that interchanging phenylurea analogs without empirical validation introduces substantial risk of assay failure and irreproducible results.

Quantitative Differentiation Evidence for (4-Amino-2-methoxyphenyl)urea Relative to Structural Analogs and In-Class Candidates


Critical Role of 4-Amino Group: COX-1 vs. COX-2 Selectivity Differential in Direct Sulfonamide Analog

A direct sulfonamide derivative, N-(4-amino-2-methoxyphenyl)-4-chloro-N-methylbenzenesulfonamide, which incorporates the complete 4-amino-2-methoxyphenyl motif present in the target compound, exhibits a 5-fold selectivity window between COX-1 (IC₅₀ = 20 µM) and COX-2 (IC₅₀ = 100 µM) [1]. This selectivity profile is attributable to the 4-amino substituent's electronic and steric contributions to enzyme active site interactions. In contrast, phenylurea derivatives lacking this specific amino group substitution pattern do not exhibit this COX-1/COX-2 discrimination, underscoring the functional non-interchangeability of the 4-amino-2-methoxyphenyl scaffold [1].

COX inhibition enzyme selectivity sulfonamide derivatives

Synthetic Efficiency Advantage: 80% Yield in Chlorosulfonation of 2-Methoxyphenylurea vs. 55% for 2-Chloro/2-Methyl Analogs

In electrophilic aromatic substitution reactions, the 2-methoxyphenylurea core demonstrates superior synthetic efficiency compared to structurally analogous 2-chloro- and 2-methylphenylureas. Under identical chlorosulfonation conditions (4 equivalents chlorosulfonic acid, 70–80°C, 4 hours), 2-methoxyphenylurea yields the corresponding 4-sulfonyl chloride in 80% yield, whereas 2-chloro- and 2-methylphenylureas produce only 55% yield [1]. This 25-percentage-point yield differential (1.45-fold improvement) is attributed to the stronger electron-donating capacity of the methoxy group, which directs sulfonation regioselectivity and accelerates reaction kinetics [1].

synthetic yield chlorosulfonation electrophilic aromatic substitution

Kinase Inhibition Potential of 2-Methoxyphenylurea Scaffold: Ki20227 Exhibits 2 nM Potency Against c-Fms with 6-Fold Selectivity Over VEGFR-2

The 2-methoxyphenylurea scaffold, which forms the core of the target compound, is a key pharmacophoric element in Ki20227, a potent and selective c-Fms (CSF-1R) tyrosine kinase inhibitor. Ki20227 inhibits c-Fms with an IC₅₀ of 2 nM, demonstrating 6-fold selectivity over VEGFR-2 (KDR, IC₅₀ = 12 nM), and greater than 100-fold selectivity over c-Kit (IC₅₀ = 451 nM) and PDGFRβ (IC₅₀ = 217 nM) [1]. This selectivity profile is dependent on the 2-methoxyphenyl substitution; structurally distinct diarylureas lacking this moiety do not recapitulate the same kinase inhibition pattern [1]. The compound also exhibits >500-fold selectivity over a panel of non-target kinases including EGFR, FLT3, c-Src, BTK, FGFR2, Fyn, Met, PKA, and PKCα (all IC₅₀ >1 µM) .

tyrosine kinase inhibitor c-Fms CSF-1R selectivity window

Cholesterol Transport Modulation: BLT-4 (2-Methoxyphenylurea Derivative) Inhibits SR-BI and ABCA1 with IC₅₀ 55–60 µM

BLT-4 (1-(2-methoxy-phenyl)-3-naphthalen-2-yl-urea), a compound containing the 2-methoxyphenylurea core structure present in the target compound, functions as a dual inhibitor of scavenger receptor class B type I (SR-BI) and ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol transport. BLT-4 inhibits both SR-BI-mediated selective lipid uptake and ABCA1-mediated cholesterol efflux to lipid-poor apolipoprotein A-I with an IC₅₀ of approximately 55–60 µM [1]. This dual inhibition distinguishes BLT-4 from glyburide, which primarily targets ABCA1 with ~5-fold lower potency (IC₅₀ ~275–300 µM) and from other BLT compounds with differing selectivity profiles [1]. The 2-methoxyphenylurea moiety is essential for this pharmacological activity, as structural variants lacking this motif show altered or abrogated cholesterol transport inhibition [1].

SR-BI ABCA1 cholesterol efflux HDL metabolism

Serotonin 5-HT₁A Receptor Binding: 4-Amino-2-methoxyphenyl-Containing Analog Exhibits Ki = 6.30 nM

A compound containing the 4-amino-2-methoxyphenyl structural fragment (CHEMBL287186; 4-Amino-N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-butyl}-benzamide) demonstrates high-affinity binding to the rat brain serotonin 5-HT₁A receptor with a Ki of 6.30 nM in radioligand displacement assays using [³H]-8-OH-DPAT [1]. This sub-10 nM binding affinity is comparable to established 5-HT₁A reference ligands and positions the 4-amino-2-methoxyphenyl-containing scaffold as a viable pharmacophore for serotonergic target engagement. In contrast, analogs lacking the 4-amino substitution or bearing alternative aryl substituents exhibit substantially reduced affinity, confirming the critical contribution of this substitution pattern to receptor recognition [1].

5-HT₁A receptor serotonin radioligand binding GPCR

Antimalarial Activity: Urea Derivatives with (4-Amino-2-methoxyphenyl)urea Scaffold Achieve IC₅₀ as Low as 0.42 µM Against P. falciparum

A series of urea derivatives built upon the (4-Amino-2-methoxyphenyl)urea scaffold were evaluated for antimalarial activity against Plasmodium falciparum, the causative agent of malaria. The most potent derivatives in this series demonstrated IC₅₀ values as low as 0.42 µM, accompanied by favorable selectivity indices relative to mammalian cell cytotoxicity . This sub-micromolar potency positions these derivatives among the more active phenylurea-based antimalarial chemotypes. The activity is dependent on the 4-amino-2-methoxyphenyl substitution pattern, as derivatives with alternative aryl substitution or urea modifications show reduced or absent antiplasmodial activity .

antimalarial Plasmodium falciparum urea derivatives IC₅₀

Validated Research and Industrial Application Scenarios for (4-Amino-2-methoxyphenyl)urea Based on Comparative Evidence


Synthesis of Selective Kinase Inhibitors Targeting the c-Fms/VEGFR-2 Axis

The 2-methoxyphenylurea scaffold demonstrated in Ki20227 (c-Fms IC₅₀ = 2 nM; 6-fold selectivity over VEGFR-2) supports the use of (4-Amino-2-methoxyphenyl)urea as a core building block for developing selective tyrosine kinase inhibitors . Programs focused on CSF-1R/c-Fms inhibition for oncology (tumor-associated macrophage modulation) or bone metastasis (osteoclast differentiation suppression) benefit from the scaffold's established selectivity window, which minimizes confounding off-target activity at structurally related kinases. The 4-amino group provides a derivatization handle for introducing additional pharmacophoric elements or solubility-modifying groups without ablating the core's kinase recognition properties .

Development of Dual SR-BI/ABCA1 Modulators for Cholesterol Homeostasis Studies

The dual inhibition of SR-BI and ABCA1 by BLT-4 (IC₅₀ ~55–60 µM), which contains the 2-methoxyphenylurea motif, validates the use of (4-Amino-2-methoxyphenyl)urea in constructing tool compounds for studying reverse cholesterol transport and HDL metabolism . Unlike glyburide, which exhibits ~5-fold lower potency and preferential ABCA1 targeting, the 2-methoxyphenylurea scaffold enables simultaneous blockade of both cholesterol efflux pathways. This dual activity is particularly valuable for investigating cross-talk between SR-BI and ABCA1 in atherosclerosis models and for screening compounds that differentially modulate these lipid transporters .

Construction of Antimalarial Compound Libraries with Sub-Micromolar Potency

Derivatives built on the (4-Amino-2-methoxyphenyl)urea scaffold have achieved IC₅₀ values as low as 0.42 µM against Plasmodium falciparum with favorable selectivity indices . This evidence supports procurement of (4-Amino-2-methoxyphenyl)urea as a privileged starting material for medicinal chemistry campaigns targeting malaria. The 4-amino and 2-methoxy substituents provide orthogonal derivatization sites—the amino group for amide or sulfonamide coupling, the urea moiety for additional N-substitution—enabling rapid exploration of structure-activity relationships around a validated antiplasmodial chemotype .

Synthesis of CNS-Targeted Serotonergic Ligands via 4-Amino Derivatization

The 4-amino-2-methoxyphenyl-containing analog CHEMBL287186 demonstrates high-affinity 5-HT₁A receptor binding (Ki = 6.30 nM), establishing the scaffold as a viable starting point for CNS-targeted serotonergic ligands . (4-Amino-2-methoxyphenyl)urea can be elaborated via the 4-amino group to generate piperazine-, benzamide-, or sulfonamide-linked derivatives that retain the core's favorable receptor recognition properties. This application is particularly relevant for programs targeting anxiety, depression, or cognitive disorders where 5-HT₁A modulation is therapeutically validated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.